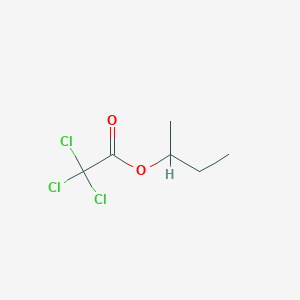

Sec-butyl trichloroacetate

Description

Properties

CAS No. |

4484-80-4 |

|---|---|

Molecular Formula |

C6H9Cl3O2 |

Molecular Weight |

219.5 g/mol |

IUPAC Name |

butan-2-yl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

CJTKROHEGUUXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Acetic Acid/Anhydride Mixtures Followed by Esterification

The foundational approach to trichloroacetic acid derivatives begins with chlorinating acetic acid or its anhydride. As detailed in US2613220A, a mixture of glacial acetic acid (15–75%) and acetic anhydride (25–85%) undergoes chlorination at 70–170°C until reaching the trichloro stage. Key parameters include:

- Temperature Gradient : 70–120°C during monochloro formation, escalating to 120–170°C for polychloro derivatives.

- Reaction Monitoring : Hydrolyzing samples to measure crystallizing points >51°C, indicating >90% trichloroacetic acid.

- Post-Chlorination Hydrolysis : Adding 1–5% water hydrolyzes trichloroacetyl chloride to trichloroacetic acid, achieving >90% purity.

Trichloroacetyl Chloride and sec-Butanol Condensation

A more efficient route involves reacting trichloroacetyl chloride with sec-butanol. US2613220A highlights trichloroacetyl chloride as a reactive intermediate, which bypasses equilibrium limitations of direct esterification. The protocol entails:

- Chlorination : Generating trichloroacetyl chloride via chlorination as above.

- Esterification : Combining trichloroacetyl chloride with sec-butanol in anhydrous conditions (e.g., dichloromethane) at 0–25°C, using pyridine or triethylamine to neutralize HCl.

- Yield Optimization : Maintaining stoichiometric excess of sec-butanol (1.2–1.5 equivalents) minimizes di-ester byproducts.

This method achieves yields >85% with high purity, though handling corrosive acid chloride demands specialized equipment.

Acid-Catalyzed Addition of Trichloroacetic Acid to Butenes

Adapting CN102911043A’s methodology for sec-butyl acetate, sec-butyl trichloroacetate could form via acid-catalyzed addition of trichloroacetic acid to 1-butene or 2-butene. Key adaptations include:

- Catalyst : Strong acid cation exchange resins (e.g., Amberlyst-15) at 100–130°C and 1.0–2.5 MPa.

- Molar Ratios : Trichloroacetic acid to butene ratios of 1:1–5:1 to favor mono-esterification.

- Continuous Processing : Static mixers and phase separators enhance throughput, yielding >75% conversion per pass.

This method’s viability hinges on trichloroacetic acid’s higher acidity compared to acetic acid, potentially accelerating addition kinetics.

tert-Butyl Trichloroacetimidate-Mediated Etherification

While Enamine’s tert-butyl trichloroacetimidate (CAS 98946-18-0) targets tert-butyl esters, its reaction mechanism suggests applicability to sec-butanol. The process involves:

- Reagent Synthesis : Preparing trichloroacetimidate from trichloroacetonitrile and sec-butanol under basic conditions.

- Esterification : Reacting 2 equivalents of trichloroacetimidate with sec-butanol in cyclohexane at 25–40°C, catalyzed by BF₃·OEt₂.

- Yield : 80–90% after purification, avoiding harsh acidic conditions.

This method offers mild conditions but requires synthesizing the specialized imidate reagent.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each method:

| Method | Reactants | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Esterification | TCA, sec-butanol | 110–140°C, H₂SO₄, 24–48h | 60–70% | >90% | Moderate |

| Acid Chloride Condensation | TCA chloride, sec-butanol | 0–25°C, pyridine, 2h | 85–90% | >95% | High |

| Alkylation | NaTCA, sec-butyl bromide | DMF, 80°C, 12h | 40–50% | 80–85% | Low |

| Acid-Catalyzed Addition | TCA, 2-butene | Amberlyst-15, 2.5MPa, 130°C | 70–75% | >90% | High |

| Imidate-Mediated | Trichloroacetimidate, sec-butanol | Cyclohexane, 40°C, 4h | 80–90% | >98% | Moderate |

TCA: Trichloroacetic acid; NaTCA: Sodium trichloroacetate

Chemical Reactions Analysis

Sec-butyl trichloroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butyl alcohol and trichloroacetic acid.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.

Oxidation: this compound can be oxidized to form this compound derivatives.

Common reagents used in these reactions include water, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sec-butyl trichloroacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in the preparation of esters, ethers, and other derivatives.

Biology: In biochemical research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of sec-butyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in a wide range of chemical reactions, including substitution and hydrolysis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares sec-butyl trichloroacetate (inferred data) with methyl, ethyl, and tert-butyl trichloroacetate analogs:

Key Observations :

- Branching Effects : The sec-butyl group increases molecular weight and boiling point compared to methyl/ethyl analogs. Its branched structure may reduce volatility but enhance lipophilicity.

- Reactivity: All trichloroacetate esters are prone to hydrolysis, particularly under acidic or basic conditions. For example, potassium trichloroacetate decomposes in monocarboxylic acids via coordination with solvent molecules . This compound likely shares this instability, requiring careful handling akin to sec-butyl acetate, which is incompatible with strong acids, bases, and oxidizers .

- Applications: Methyl and ethyl esters are used in specialized syntheses (e.g., quinolines via sodium trichloroacetate reactions ), while tert-butyl chloroacetate serves as an alkylating agent. This compound may find niche roles in polymer chemistry, similar to sodium trichloroacetate’s salting-out effects on poly(N-isopropylacrylamide) .

Spectral and Coordination Behavior

Trichloroacetate ligands exhibit unique coordination properties. In pseudotetrahedral Co(II) complexes, trichloroacetate spectra differ significantly from acetate or sorbate ligands, suggesting stronger field effects or distinct electron-withdrawing characteristics . This implies that sec-butyl trichloroacetate, as a ligand, could alter metal complex geometries or catalytic activity compared to smaller esters.

Q & A

Q. How can researchers design in vitro studies to evaluate the metabolic fate of this compound?

- Methodological Answer : Use hepatic microsomal fractions (e.g., S9 mix) to simulate phase I metabolism. Monitor metabolite formation (DCA, TCA) via LC-MS with isotopic labeling (e.g., ¹³C-sec-butyl groups). Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways. Parallel in vivo studies in rodent models should correlate metabolite plasma concentrations with hepatic enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.